1-Cyclopropyl-2-fluoro-4-nitrobenzene
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Overview
Description
1-Cyclopropyl-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 It is a derivative of benzene, where a cyclopropyl group, a fluorine atom, and a nitro group are substituted at the 1, 2, and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-fluoro-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-cyclopropyl-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of safety measures is crucial due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, phenols, dimethylformamide as solvent.
Major Products Formed:
Reduction: 1-Cyclopropyl-2-fluoro-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This property is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
- 1-Cyclopropyl-4-fluoro-2-nitrobenzene
- 1-Fluoro-2-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Comparison: 1-Cyclopropyl-2-fluoro-4-nitrobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
1-cyclopropyl-2-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUKOJIDCSEIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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